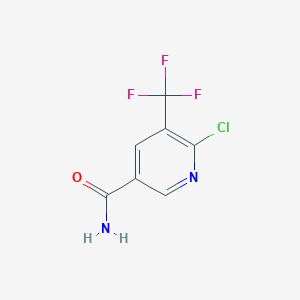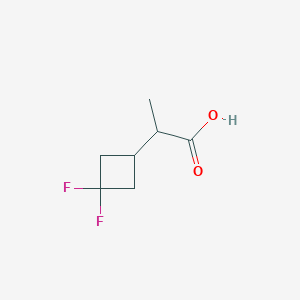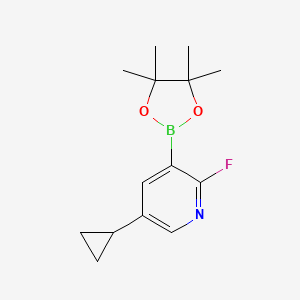
Bis(2,3,3-trichloroallyl)sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3,3-trichloroallyl)sulfide is an organosulfur compound with the molecular formula C6H4Cl6S. It is known for its unique chemical structure, which includes multiple chlorine atoms and a sulfide group. This compound is often used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
The synthesis of bis(2,3,3-trichloroallyl)sulfide typically involves the reaction of trichloroethylene with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Bis(2,3,3-trichloroallyl)sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The chlorine atoms in this compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Bis(2,3,3-trichloroallyl)sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research studies have explored its potential as a biochemical tool for studying enzyme mechanisms and protein interactions.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of bis(2,3,3-trichloroallyl)sulfide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. The pathways involved in its mechanism of action include the formation of sulfoxides and sulfones, which can further react with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Bis(2,3,3-trichloroallyl)sulfide can be compared with other similar compounds such as bis(2-chloroethyl)sulfide and bis(2,3,3-trichloroallyl)disulfide. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, bis(2-chloroethyl)sulfide is known for its use as a chemical warfare agent, while bis(2,3,3-trichloroallyl)disulfide is used in different industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring new applications and improving existing ones.
Eigenschaften
Molekularformel |
C6H4Cl6S |
|---|---|
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
1,1,2-trichloro-3-(2,3,3-trichloroprop-2-enylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H4Cl6S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h1-2H2 |
InChI-Schlüssel |
RZSYWKJIFMATPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=C(Cl)Cl)Cl)SCC(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)


![tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12095616.png)
![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)



![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione](/img/structure/B12095634.png)

![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)
